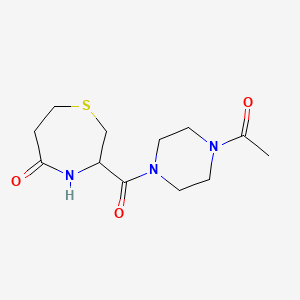

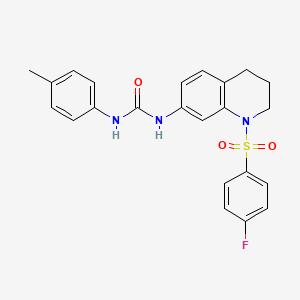

![molecular formula C18H13F3N2O B2682873 6-Phenyl-2-[[4-(trifluoromethyl)phenyl]methyl]pyridazin-3-one CAS No. 922901-40-4](/img/structure/B2682873.png)

6-Phenyl-2-[[4-(trifluoromethyl)phenyl]methyl]pyridazin-3-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

Compound 3 was synthesized by chlorination of 4- (3- (trifluoromethyl)phenyl)-6- methyl pyridazin-3 (2H)-one at 70-75 and the higher temperature will decrease its yield . The key intermediate 8- (3- (trifluoromethyl)phenyl)-6-methyl- [1,2,4]triazolo [4,3- b] pyridazin-3 (2H)-one (5) was prepared by 3 and NH2NHCO2C2H5 in 1-butanol .Molecular Structure Analysis

The molecular weight of 6-Phenyl-2-[[4-(trifluoromethyl)phenyl]methyl]pyridazin-3-one is 330.31. The dihedral angle between the phenyl ring and the best mean-plane of the pyridazine ring is 53.27° .Chemical Reactions Analysis

The pyridazinone derivatives exhibit antihypertensive activity by virtue of their vasorelaxant property . In the 1980s, 6-arylpyridazinones were synthesized, and the compounds such as 7-fluoro and 5-keto-5 H -indeno (1,2-c)pyridazines were found to be antihypertensive .Physical And Chemical Properties Analysis

The biological activities of fluorine-containing compounds are considered to be derived from the unique physicochemical properties of fluorine (van der Waals radius, 1.47Å), which, sterically, is the next smallest atom after hydrogen (van der Waals radius, 1.20Å) but the atom with the largest electronegativity (3.98) .科学的研究の応用

Anticonvulsant Activity

Research has shown that derivatives of 6-Phenyl-2-[[4-(trifluoromethyl)phenyl]methyl]pyridazin-3-one exhibit significant anticonvulsant activity. For instance, 6-Phenyl(3᾽-imino-benzylidene)-2,3,4,5-tetrahydro pyridazin-3-one derivatives, synthesized from a related precursor, have been tested for their anticonvulsant properties and found to exhibit significant activity (Samanta et al., 2011).

Herbicidal and Bleaching Activities

Substituted pyridazinone compounds, including those with a trifluoromethylphenyl group, have been found to inhibit the Hill reaction and photosynthesis, accounting for their phytotoxicity and utility as herbicides. Some of these compounds demonstrate resistance to metabolic detoxication in plants and possess additional biological properties, such as interference with chloroplast development, making them potent herbicides (Hilton et al., 1969).

Cognitive Disorders Treatment

Certain pyridazin-3-one derivatives have been identified as potent, selective histamine H3 receptor inverse agonists with potential applications in treating attentional and cognitive disorders. These compounds exhibit high affinity for human and rat H3 receptors, demonstrating ideal pharmaceutical properties for CNS drugs (Hudkins et al., 2011).

Antiplatelet and Hypotensive Activities

The synthesis and pharmacological evaluation of 6-phenyl-4,5-dihydro-3(2H)-pyridazinone derivatives have shown that these compounds possess significant antiplatelet aggregation and hypotensive actions, with some being substantially more effective than traditional treatments like acetylsalicylic acid (Thyes et al., 1983).

Solubility and Thermodynamic Behavior

The solubility and thermodynamic/solvation behavior of pyridazinone derivatives, such as 6-phenyl-4,5-dihydropyridazin-3(2H)-one, in various solvents have been studied to address issues related to their weak aqueous solubility and toxicity. These studies help in understanding the dissolution and solvation behavior of these compounds in different solvent mixtures (Shakeel et al., 2017).

作用機序

Target of Action

Pyridazinone derivatives, a category to which this compound belongs, have been associated with a broad spectrum of pharmacological activities .

Mode of Action

It is known that pyridazinone derivatives can inhibit calcium ion influx, which is required for the activation of certain biological processes such as platelet aggregation .

Biochemical Pathways

Pyridazinone derivatives have been associated with a wide range of pharmacological activities, suggesting that they may interact with multiple biochemical pathways .

Pharmacokinetics

The compound’s physical properties, such as its molecular weight and predicted melting and boiling points, suggest that it may have certain pharmacokinetic characteristics .

Result of Action

Pyridazinone derivatives have been associated with a wide range of pharmacological activities, suggesting that they may have diverse molecular and cellular effects .

Action Environment

The compound’s physical properties, such as its predicted melting and boiling points, suggest that it may be stable under a range of environmental conditions .

Safety and Hazards

将来の方向性

Several 6-Phenyl-2-[[4-(trifluoromethyl)phenyl]methyl]pyridazin-3-one derivatives are also used in the pharmaceutical and veterinary industries; five pharmaceutical and two veterinary products containing the moiety have been granted market approval, and many candidates are currently undergoing clinical trials . It is expected that many novel applications of this compound will be discovered in the future .

特性

IUPAC Name |

6-phenyl-2-[[4-(trifluoromethyl)phenyl]methyl]pyridazin-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13F3N2O/c19-18(20,21)15-8-6-13(7-9-15)12-23-17(24)11-10-16(22-23)14-4-2-1-3-5-14/h1-11H,12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQDPCPQZGHXDNG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC3=CC=C(C=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13F3N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

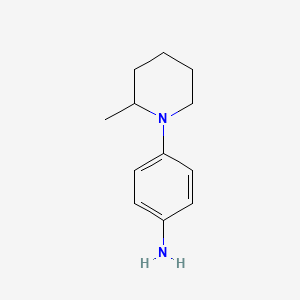

![7-(4-isopropylphenyl)-N-(2-methoxyphenyl)-5-methyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2682791.png)

![N-(4-acetamidophenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B2682792.png)

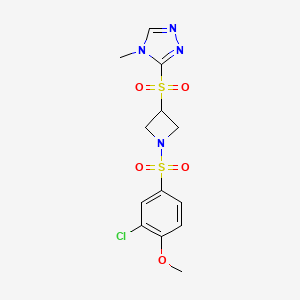

![methyl 4-{[2-(4-chlorophenyl)-6-oxo-1(6H)-pyridinyl]methyl}benzenecarboxylate](/img/structure/B2682796.png)

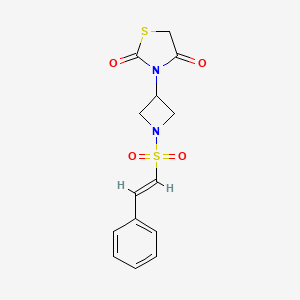

![5-(Furan-2-yl)-N-[(1-morpholin-4-ylcyclobutyl)methyl]-1,2-oxazole-3-carboxamide](/img/structure/B2682799.png)

![5-[(But-2-ynoylamino)methyl]-N,N-dimethyloxolane-2-carboxamide](/img/structure/B2682803.png)

![4-tert-butyl-N-[2-(1H-indol-3-yl)ethyl]benzamide](/img/structure/B2682806.png)

![2-(3-Cyclopropyl-1-bicyclo[1.1.1]pentanyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2682810.png)

![2-[[1-(4-Tert-butylbenzoyl)azetidin-3-yl]methyl]-6-cyclopropylpyridazin-3-one](/img/structure/B2682812.png)